(S)-5-(Furan-2-yl)-2,3-dihydro-1H-inden-2-amine
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Overview
Description
(S)-5-(Furan-2-yl)-2,3-dihydro-1H-inden-2-amine is a chiral compound featuring a furan ring attached to an indane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-(Furan-2-yl)-2,3-dihydro-1H-inden-2-amine typically involves the following steps:
Formation of the Indane Core: The indane core can be synthesized through a Friedel-Crafts alkylation reaction, where benzene reacts with a suitable alkyl halide in the presence of a Lewis acid catalyst.
Introduction of the Furan Ring: The furan ring can be introduced via a Suzuki coupling reaction, where a furan boronic acid reacts with a halogenated indane derivative in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-5-(Furan-2-yl)-2,3-dihydro-1H-inden-2-amine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The indane core can be reduced to form dihydroindane derivatives.
Substitution: The amine group can undergo nucleophilic substitution reactions to form various amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Dihydroindane derivatives.
Substitution: Various amine derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-5-(Furan-2-yl)-2,3-dihydro-1H-inden-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-5-(Furan-2-yl)-2,3-dihydro-1H-inden-2-amine involves its interaction with specific molecular targets. The furan ring and indane core provide a unique structural framework that allows the compound to bind to various enzymes and receptors, modulating their activity. The amine group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
®-5-(Furan-2-yl)-2,3-dihydro-1H-inden-2-amine: The enantiomer of the compound with similar chemical properties but different biological activity.
5-(Furan-2-yl)-2,3-dihydro-1H-inden-2-ol: A hydroxyl derivative with different reactivity and applications.
5-(Furan-2-yl)-2,3-dihydro-1H-inden-2-carboxylic acid: A carboxylic acid derivative with distinct chemical properties.
Uniqueness
(S)-5-(Furan-2-yl)-2,3-dihydro-1H-inden-2-amine is unique due to its chiral nature and the presence of both a furan ring and an indane core
Properties
Molecular Formula |
C13H13NO |
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Molecular Weight |
199.25 g/mol |
IUPAC Name |
(2S)-5-(furan-2-yl)-2,3-dihydro-1H-inden-2-amine |
InChI |
InChI=1S/C13H13NO/c14-12-7-9-3-4-10(6-11(9)8-12)13-2-1-5-15-13/h1-6,12H,7-8,14H2/t12-/m0/s1 |
InChI Key |
UVXXOSBKAVIVHD-LBPRGKRZSA-N |
Isomeric SMILES |
C1[C@@H](CC2=C1C=CC(=C2)C3=CC=CO3)N |
Canonical SMILES |
C1C(CC2=C1C=CC(=C2)C3=CC=CO3)N |
Origin of Product |
United States |
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